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Executive Summary
Semicarbazide (SEM), a compound of toxicological concern, can be formed in food products

from the thermal decomposition of azodicarbonamide (ADC). ADC is a widely used dough

conditioner and flour bleaching agent in some countries.[1][2] During the baking process, ADC

breaks down into several compounds, with the main product being the non-toxic biurea.

However, a minor degradation pathway leads to the formation of SEM.[3] This technical guide

provides an in-depth overview of the formation of SEM from ADC in food, detailed experimental

protocols for its detection and quantification, a summary of reported quantitative data, and a

visualization of the chemical formation pathway and analytical workflow.

Introduction
Azodicarbonamide (H₂N-CO-N=N-CO-NH₂) is a chemical blowing agent used in the production

of foamed plastics and rubber.[4] In the food industry, it has been utilized as a dough

conditioner to improve the elasticity and texture of bread.[2] The use of ADC as a food additive

is permitted in countries such as the United States and Canada, but it is banned in the

European Union and Australia due to safety concerns.[5]

The primary concern surrounding the use of ADC in food is its thermal decomposition during

baking, which leads to the formation of several byproducts, including semicarbazide (H₂N-NH-

CO-NH₂).[6] Toxicological studies have raised concerns about the potential carcinogenicity of
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SEM.[7] As a result, sensitive and reliable analytical methods are required to monitor the levels

of SEM in food products. This guide details the chemistry of SEM formation, methods for its

analysis, and provides a summary of its occurrence in foods.

Chemical Formation Pathway of Semicarbazide from
Azodicarbonamide
The formation of semicarbazide from azodicarbonamide during the baking process is a multi-

step thermal decomposition reaction. The primary decomposition product of ADC is biurea,

which is considered non-toxic. Semicarbazide is a minor byproduct of this thermal

degradation.[3] Studies have shown that SEM is not significantly formed during dough

maturation at room or slightly elevated temperatures, but its formation is prominent during the

high temperatures of baking.[1][2] It is understood that biurea acts as a stable intermediate in

the formation of SEM.[1][2]

The thermal decomposition of azodicarbonamide in the temperature range of 165–195°C

results in the concurrent formation of biurea and urazole, along with gaseous products like

nitrogen, isocyanic acid, and ammonia.[4] Biurea itself decomposes at higher temperatures

(230–260°C), yielding ammonia, carbon dioxide, nitrogen, urea, and urazole.[8] A proposed

mechanism for the conversion of biurea to SEM involves two hydrolysis reactions.[9]

Below is a diagram illustrating the proposed chemical pathway from azodicarbonamide to

semicarbazide.
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Figure 1. Proposed Formation Pathway of Semicarbazide from Azodicarbonamide
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Caption: Proposed formation pathway of Semicarbazide from Azodicarbonamide.

Quantitative Data on Semicarbazide Formation
The concentration of semicarbazide in food products is influenced by the initial amount of

azodicarbonamide in the flour, as well as the time and temperature of the baking process.

Higher temperatures, such as those found in the crust of bread, generally lead to higher

concentrations of SEM.[6] The following table summarizes quantitative data from various

studies.
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Food Matrix
Initial ADC
Level (ppm)

Baking
Temperatur
e (°C)

Baking
Time (min)

SEM
Concentrati
on (µg/kg or
ppb)

Reference(s
)

Bread Not Specified Not Specified Not Specified 10 - 1200 [10]

Bakery

Products
Not Specified Not Specified Not Specified

Not Detected

(<1) - 560
[11]

Flour (dry

heated)
Not Specified 150 - 200 Not Specified up to 200 [6][12]

Bread Crust Not Specified High Not Specified
Higher than

crumb
[6]

Flour

Products
Not Specified Not Specified Not Specified

0.47 - 7.53

(mg/kg)
[13]

Baby Food
Not

Applicable
Not Specified Not Specified up to 25 [14]

Experimental Protocols for Semicarbazide Analysis
The standard analytical method for the determination of semicarbazide in food matrices is

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The general workflow

involves sample extraction, derivatization, clean-up, and instrumental analysis. The use of a

stable isotope-labeled internal standard, such as ¹³C¹⁵N₂-semicarbazide, is crucial for

accurate quantification.[6]

Detailed Step-by-Step Protocol for SEM Determination in
Bread by LC-MS/MS
This protocol is a synthesis of methodologies reported in the literature.[6][15][16][17]

5.1.1 Reagents and Materials

Hydrochloric acid (HCl), 0.2 M
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2-nitrobenzaldehyde (2-NBA) solution (e.g., 50 mM in DMSO)

Dipotassium hydrogen phosphate (K₂HPO₄) or similar buffer for pH adjustment

Ethyl acetate

Methanol (HPLC grade)

Acetonitrile (HPLC grade)

Formic acid

Water (deionized or HPLC grade)

Semicarbazide hydrochloride (analytical standard)

¹³C¹⁵N₂-Semicarbazide (internal standard)

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

Homogenizer

Centrifuge

Vortex mixer

Nitrogen evaporator

LC-MS/MS system

5.1.2 Sample Preparation and Extraction

Homogenization: Weigh approximately 2 g of the homogenized bread sample into a 50 mL

polypropylene centrifuge tube.

Internal Standard Spiking: Add a known amount of ¹³C¹⁵N₂-semicarbazide internal standard

solution to the sample.
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Acid Hydrolysis: Add 10 mL of 0.2 M HCl to the tube. Vortex for 1 minute and then shake for

10 minutes. This step releases bound semicarbazide.

Derivatization: Add 100 µL of 2-NBA solution. Vortex for 1 minute. The derivatization reaction

forms 2-nitrobenzaldehyde semicarbazone, which is more readily detectable by LC-MS/MS.

Incubation: Incubate the mixture overnight (approximately 16 hours) at 37°C in a water bath

or incubator.

Neutralization: Cool the sample to room temperature. Adjust the pH to approximately 7 with a

suitable buffer, such as K₂HPO₄ solution.

Extraction: Add 5 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge to

separate the layers. Transfer the upper ethyl acetate layer to a clean tube. Repeat the

extraction twice more and combine the ethyl acetate extracts.

Evaporation: Evaporate the combined ethyl acetate extracts to dryness under a gentle

stream of nitrogen at approximately 40°C.

Reconstitution: Reconstitute the dry residue in a known volume (e.g., 1 mL) of the initial

mobile phase (e.g., methanol/water mixture). Vortex and filter through a 0.22 µm syringe filter

into an autosampler vial.

5.1.3 Solid-Phase Extraction (SPE) Clean-up (Alternative to Liquid-Liquid Extraction)

Follow steps 1-6 from the Sample Preparation and Extraction protocol.

SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., C18) with methanol followed

by water.

Sample Loading: Load the neutralized extract onto the conditioned SPE cartridge.

Washing: Wash the cartridge with water to remove interfering substances.

Elution: Elute the derivatized SEM with ethyl acetate or another suitable organic solvent.

Evaporation and Reconstitution: Proceed with steps 8 and 9 from the Sample Preparation

and Extraction protocol.
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5.1.4 LC-MS/MS Analysis

LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 5 µm) is commonly

used.[6]

Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, often

with a modifier like formic acid, is typical. For example, a gradient of 2 mM ammonium

formate in water/methanol (40:60) has been used.[6]

Injection Volume: Typically 10-20 µL.

Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with Multiple

Reaction Monitoring (MRM).

MRM Transitions:

Semicarbazide derivative (2-nitrobenzaldehyde semicarbazone): Precursor ion [M+H]⁺ at

m/z 209, with product ions typically monitored at m/z 166 (quantification) and m/z 134 and

192 (confirmation).

Internal Standard derivative: Precursor ion [M+H]⁺ at m/z 212, with a corresponding

product ion (e.g., m/z 168) for quantification.

Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of semicarbazide in

food samples.
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Figure 2. Experimental Workflow for Semicarbazide Analysis

Sample Preparation

Clean-up

Analysis

Sample Homogenization

Internal Standard Spiking

Acid Hydrolysis

Derivatization with 2-NBA

Incubation

Neutralization

Liquid-Liquid Extraction Solid-Phase Extraction

Evaporation

Reconstitution

LC-MS/MS Analysis

Click to download full resolution via product page

Caption: Experimental workflow for Semicarbazide analysis in food.
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Conclusion
The formation of semicarbazide from azodicarbonamide in food products, particularly baked

goods, is a well-documented phenomenon of significant interest to food safety researchers and

regulators. The thermal decomposition of ADC during baking leads to the formation of SEM,

with biurea acting as a key intermediate. The concentration of SEM is dependent on processing

conditions, highlighting the need for careful control of baking parameters in products containing

ADC.

The analytical methodology for SEM detection, primarily LC-MS/MS with derivatization, is well-

established and provides the necessary sensitivity and specificity for monitoring compliance

with regulatory limits and for conducting exposure assessments. This technical guide provides

a comprehensive overview of the current knowledge on this topic, offering valuable information

for researchers, scientists, and drug development professionals working in the field of food

safety and analysis. Continued research into the precise mechanisms of SEM formation and

the development of rapid analytical methods will further enhance the ability to ensure the safety

of the food supply.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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